tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate
Description
tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorosulfonyl group, and a carbamate group
Properties
Molecular Formula |
C9H19FN2O4S |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluorosulfonylamino)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C9H19FN2O4S/c1-8(2,3)16-7(13)11-6-9(4,5)12-17(10,14)15/h12H,6H2,1-5H3,(H,11,13) |
InChI Key |
XCYKXXFELACLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate typically involves multiple steps, including the introduction of the tert-butyl group, the fluorosulfonyl group, and the carbamate group. One common method involves the reaction of a suitable precursor with tert-butyl isocyanate and a fluorosulfonylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate include:
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
- tert-butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Biological Activity
tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate, also known by its CAS number 95034-05-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₂₀N₂O₂
- Molecular Weight : 188.27 g/mol
- Boiling Point : 275.1 °C
- Density : 1.0 g/cm³
- Flash Point : 120.2 °C
The compound is believed to interact with various biological pathways, particularly those related to cellular signaling and inflammatory responses. Research indicates that it may influence the activity of transcription factors involved in immune responses, such as NF-kappa-B and AP-1, which are crucial in regulating inflammation and cell proliferation .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It appears to suppress NF-kappa-B activation, which is a key factor in the inflammatory response . This suppression can lead to reduced production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.
Neuroprotective Properties
Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, related carbamate derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The ability of these compounds to inhibit β-secretase activity further supports their potential in treating neurodegenerative disorders.
Case Studies and Research Findings
- In Vitro Studies on Neuroprotection :
- Inflammatory Response Modulation :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
